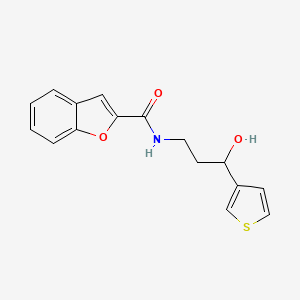

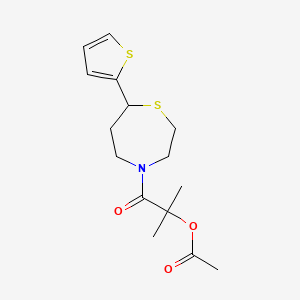

![molecular formula C17H26N2O2 B2680665 Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate CAS No. 2490426-32-7](/img/structure/B2680665.png)

Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Preclinical Evaluation

N-tert-Butyl isoquine (GSK369796) is an example of a 4-aminoquinoline drug candidate developed for antimalarial purposes. This compound was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic parameters, showing excellent activity against Plasmodium falciparum and rodent malaria parasites. Its synthesis from affordable and readily available materials and the comprehensive preclinical development highlight the potential of similar structures in drug development (O’Neill et al., 2009).

Organic Synthesis Techniques

Research on substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines shows the application of these compounds in the synthesis of alkaloids, such as (±)-crispine A and (±)-dysoxyline. These studies demonstrate the scope of metallation and electrophilic quench reactions, offering insights into synthetic strategies for complex organic molecules (Talk et al., 2016).

Corrosion Inhibition

The development of organic compounds based on 8-hydroxyquinoline, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for corrosion inhibition in carbon steel demonstrates the versatility of tert-butyl carbamate derivatives. These compounds exhibit mixed-type inhibition and adhere to the Langmuir adsorption isotherm, highlighting their protective capabilities in industrial applications (Faydy et al., 2019).

Molecular Structure Analysis

Studies on carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, focus on the understanding of crystal structures through hydrogen and halogen bonds. These analyses are crucial for designing molecules with desired physical and chemical properties, indicating the importance of structural studies in the development of new materials and drugs (Baillargeon et al., 2017).

Novel Synthesis Methods

The development of new synthetic methods, such as the tert-butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinolines, showcases the innovative approaches to creating pharmacologically relevant structures. This method simplifies the formation of complex molecules, demonstrating the ongoing evolution of organic synthesis techniques (Zhang et al., 2016).

Propiedades

IUPAC Name |

tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-5-8-13-7-4-10-15-14(13)9-6-11-18-15/h4,7,10,18H,5-6,8-9,11-12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENLYVLCHIXSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=C2CCCNC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)

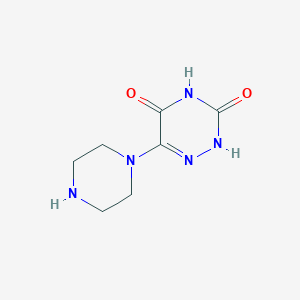

![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)

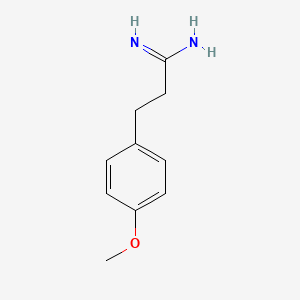

![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)

![10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2680593.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)

![4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2680600.png)